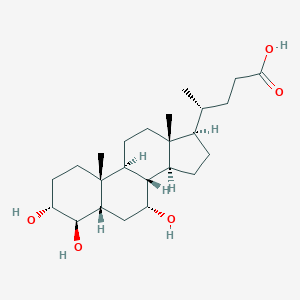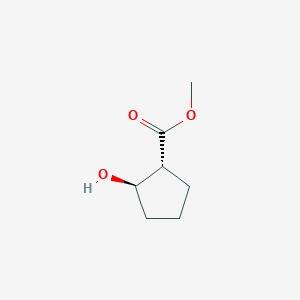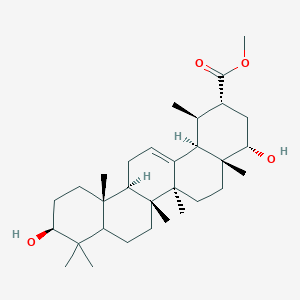
3alpha,4beta,7alpha-Trihydroxy-5beta-cholan-24-oic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3alpha,4beta,7alpha-Trihydroxy-5beta-cholan-24-oic Acid, also known as UDCA (Ursodeoxycholic Acid), is a bile acid that is naturally produced in the liver. It is a hydrophilic bile acid and has been extensively studied for its therapeutic potential in various liver diseases. UDCA has been shown to have hepatoprotective, anti-inflammatory, and immunomodulatory effects, making it a promising candidate for the treatment of liver disorders.
Applications De Recherche Scientifique
Dehydration and Structural Analysis
Research by Harano et al. (1977) explored the dehydration products of chenodeoxycholic acid, identifying compounds like 3alpha-hydroxy-5beta,14beta-chol-8-en-24-oic acid. This study contributes to understanding the structural properties and potential transformations of related bile acids Harano et al., 1977.
Synthesis and Chemical Properties
Iida et al. (2002) focused on synthesizing and exploring the chemical properties of epimeric trihydroxy-5beta-cholan-24-oic acids. Their work is significant for comprehending the synthetic pathways and characteristics of bile acid derivatives Iida et al., 2002.
Crystal Structure Analysis
The crystal structures of oxo-cholic acids, including various forms of 5beta-cholan-24-oic acid, were studied by Bertolasi et al. (2005). This research is crucial for understanding the molecular architecture and supramolecular interactions of bile acids Bertolasi et al., 2005.
Coenzyme A Ester Synthesis
Kurosawa et al. (2001) developed a method for synthesizing coenzyme A esters of trihydroxy- and dihydroxy-24-oxo-5beta-cholestan-26-oic acids, contributing significantly to the study of bile acid biosynthesis and metabolism Kurosawa et al., 2001.
Bile Acid Metabolism Analysis
The study of bile acids in serum and urine during cholestasis by Summerfield et al. (1976) provides insights into the metabolism and excretion of bile acids, including 3alpha,4beta,7alpha-trihydroxy-5beta-cholan-24-oic acid derivatives Summerfield et al., 1976.
Comparative Studies in Animals
Haslewood's (1971) comparative study of bile salts in germ-free domestic fowl and pigs offered valuable insights into the primary bile acids in different species, contributing to our understanding of evolutionary and biochemical aspects of bile acids Haslewood, 1971.
Propriétés
Numéro CAS |
117590-81-5 |
|---|---|
Formule moléculaire |
C24H40O5 |
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
(4R)-4-[(3R,4R,5S,7R,8S,9S,10R,13R,14S,17R)-3,4,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-20(27)28)14-5-6-15-21-16(8-10-23(14,15)2)24(3)11-9-18(25)22(29)17(24)12-19(21)26/h13-19,21-22,25-26,29H,4-12H2,1-3H3,(H,27,28)/t13-,14-,15+,16+,17-,18-,19-,21+,22-,23-,24-/m1/s1 |
Clé InChI |
AIHWGPJJINPTRP-GYNBETSRSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H]([C@@H]4O)O)C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4O)O)C)O)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4O)O)C)O)C |
Synonymes |
3 alpha,4 beta,7 alpha-trihydroxy-5 beta-cholanoic acid 3,4,7-TCOA 3,4,7-trihydroxycholanoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B54514.png)




![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)



![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)



![(2S,3S,3aS,6S,7S,7aS)-2-hydroxy-2,3,7-trimethyl-6-(1-phenylmethoxypropan-2-yl)-3a,6,7,7a-tetrahydro-3H-furo[3,2-c]pyran-4-one](/img/structure/B54542.png)